4-Chloro-3-hydroxypyridine-2-carbaldehyde
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Overview
Description
4-Chloro-3-hydroxypyridine-2-carbaldehyde is a chemical compound that belongs to the class of pyridinecarboxaldehydes It is characterized by the presence of a chloro group at the fourth position, a hydroxyl group at the third position, and an aldehyde group at the second position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-hydroxypyridine-2-carbaldehyde can be achieved through several methods. One common approach involves the chlorination of 3-hydroxypyridine-2-carbaldehyde. The reaction typically employs reagents such as thionyl chloride or phosphorus oxychloride under controlled conditions to introduce the chloro group at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-hydroxypyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: 4-Chloro-3-hydroxypyridine-2-carboxylic acid.
Reduction: 4-Chloro-3-hydroxypyridine-2-methanol.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
4-Chloro-3-hydroxypyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-3-hydroxypyridine-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. This can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxypyridine-2-carbaldehyde: Lacks the chloro group, leading to different reactivity and applications.
4-Chloro-2-hydroxypyridine: Similar structure but lacks the aldehyde group, affecting its chemical behavior.
4-Chloro-3-methoxypyridine-2-carbaldehyde: Contains a methoxy group instead of a hydroxyl group, altering its properties.
Uniqueness
The presence of both chloro and hydroxyl groups, along with the aldehyde functionality, makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C6H4ClNO2 |
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Molecular Weight |
157.55 g/mol |
IUPAC Name |
4-chloro-3-hydroxypyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H4ClNO2/c7-4-1-2-8-5(3-9)6(4)10/h1-3,10H |
InChI Key |
IPJCJOXHIYFMOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1Cl)O)C=O |
Origin of Product |
United States |
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